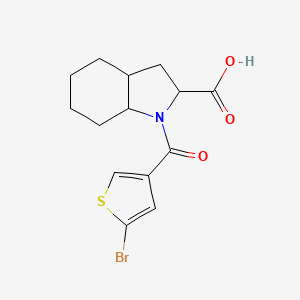![molecular formula C14H18N2O4 B7541268 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, commonly known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-31260 is a piperidine derivative that acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes.
作用機序
OPC-31260 exerts its pharmacological effects by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, OPC-31260 increases the levels of these hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, OPC-31260 has been shown to have anti-inflammatory and immunomodulatory properties. Studies have demonstrated that OPC-31260 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). OPC-31260 has also been shown to modulate the activity of immune cells such as T cells and B cells, suggesting that it may have potential therapeutic applications in autoimmune diseases.
実験室実験の利点と制限
One advantage of using OPC-31260 in lab experiments is its specificity for 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, which allows for the selective inhibition of this enzyme without affecting other biological processes. However, OPC-31260 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. In addition, the use of OPC-31260 in lab experiments may be limited by its cost and availability.
将来の方向性
There are several potential future directions for the research and development of OPC-31260. One area of interest is the exploration of its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of novel 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid inhibitors with improved pharmacokinetic properties and efficacy. Finally, the use of OPC-31260 in combination with other antidiabetic agents, such as metformin or insulin, may provide synergistic effects and improved glycemic control in patients with type 2 diabetes.
合成法
The synthesis of OPC-31260 involves the reaction of piperidine-3-carboxylic acid with 2-oxopyridine-1-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields OPC-31260 as a white crystalline solid with a melting point of 215-217°C.
科学的研究の応用
OPC-31260 has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. Clinical trials have demonstrated that OPC-31260 can effectively reduce blood glucose levels in patients with type 2 diabetes by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid activity. In addition to its antidiabetic effects, OPC-31260 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-[3-(2-oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-5-1-2-7-15(12)9-6-13(18)16-8-3-4-11(10-16)14(19)20/h1-2,5,7,11H,3-4,6,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDHDDKYVZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)

![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)
![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)
